molecular formula C26H42O4 B1532352 (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid CAS No. 915038-26-5

(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid

Cat. No.: B1532352
CAS No.: 915038-26-5
M. Wt: 418.6 g/mol
InChI Key: LHSZAKRHUYJKIU-CNFLPKCYSA-N
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Description

(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a synthetic derivative, often studied for its potential therapeutic applications, particularly in liver diseases.

Scientific Research Applications

Chemistry

In chemistry, (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is used as a model compound to study the behavior of bile acids and their derivatives.

Biology

Biologically, this compound is significant in studying the metabolism and function of bile acids in the liver and intestines.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

Target of Action

The primary target of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is the integrin alpha V beta 6 (αvβ6) . Integrins are proteins that function as cell-surface receptors and perform bidirectional signalling between the cells and their surroundings . They mediate cell adhesion, which supports cellular movements through adhesion and traction .

Mode of Action

The compound interacts with its target, the integrin αvβ6, through an arginine-glycine-aspartic acid (RGD)-dependent mechanism . This interaction triggers a variety of signal transduction pathways involved in mediating invasion, metastasis, and squamous-cell carcinoma .

Biochemical Pathways

The interaction of this compound with integrin αvβ6 contributes to the activation of transforming growth factor beta (TGF-β) . This activation promotes epithelial-mesenchymal transition (EMT), a process that plays a crucial role in cancer progression .

Pharmacokinetics

GSK3008348, an inhibitor of αvβ6, was well tolerated at single doses up to 3000 mcg in healthy participants, and its pharmacokinetic profile was dose proportional at potentially clinically relevant doses (300–3000 mcg) .

Result of Action

The result of the action of this compound is the promotion of cancer tumor proliferation and disease progression . This is due to the activation of TGF-β, which promotes EMT, a key process in cancer progression .

Action Environment

The action of this compound is influenced by the tumor environment. The activated Ets-1, upon localizing in the nucleus, results in integrin αvβ6 transcription and eventual recycling within the tumor environment . This results in a positive feedback loop and promotes cancer tumor proliferation and disease progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to ketones.

    Ethylation: Introduction of an ethyl group at the 6-alpha position.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid undergoes several types of chemical reactions:

    Reduction: Conversion of ketones back to hydroxyl groups.

    Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction yields alcohols.

Comparison with Similar Compounds

Similar Compounds

    Chenodeoxycholic acid: A natural bile acid with similar structure but lacking the ethyl group.

    Obeticholic acid: A synthetic derivative with an additional ethyl group at the 6-alpha position, similar to (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which enhance its ability to activate FXR and provide therapeutic benefits in liver diseases.

Properties

IUPAC Name

(4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSZAKRHUYJKIU-CNFLPKCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915038-26-5
Record name 3alpha-Hydroxy-6alpha-ethyl-7-keto-5beta-cholan-24-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3.ALPHA.-HYDROXY-6.ALPHA.-ETHYL-7-KETO-5.BETA.-CHOLAN-24-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3EE9PB98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid
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(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid
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(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid
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(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid
Reactant of Route 5
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid
Reactant of Route 6
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid

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